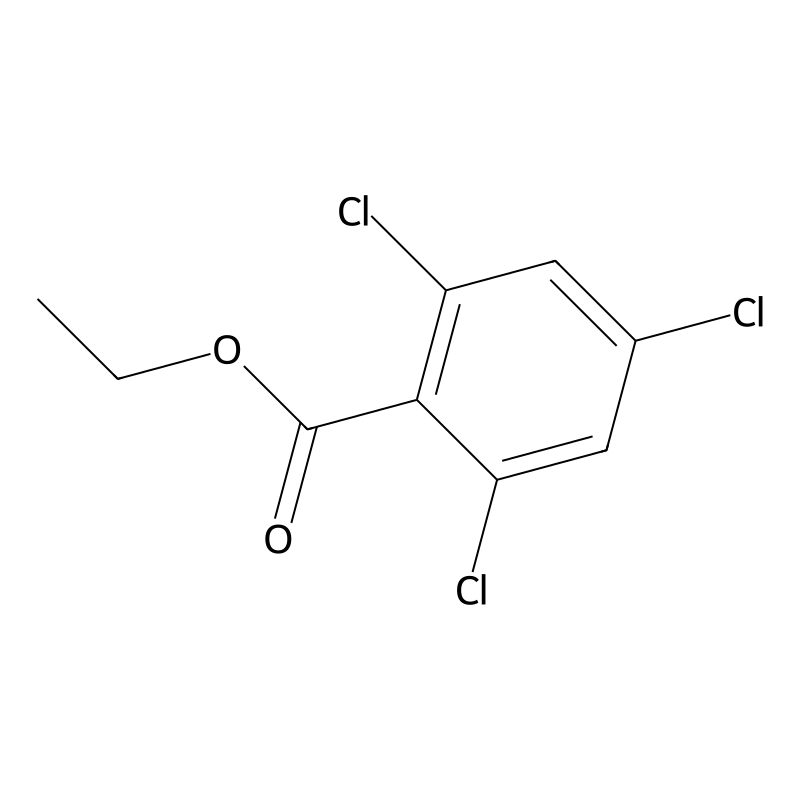

Ethyl 2,4,6-trichlorobenzoate

Catalog No.

S3645308

CAS No.

73981-96-1

M.F

C9H7Cl3O2

M. Wt

253.5 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

73981-96-1

Product Name

Ethyl 2,4,6-trichlorobenzoate

IUPAC Name

ethyl 2,4,6-trichlorobenzoate

Molecular Formula

C9H7Cl3O2

Molecular Weight

253.5 g/mol

InChI

InChI=1S/C9H7Cl3O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3

InChI Key

RUTZFTVBPCFIIQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C=C1Cl)Cl)Cl

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Cl)Cl)Cl

Ethyl 2,4,6-trichlorobenzoate is an organochlorine compound with the molecular formula CₙH₃Cl₃O₂. It features a benzene ring substituted with three chlorine atoms at the 2, 4, and 6 positions, along with an ethyl ester functional group. This compound is of interest due to its unique structural properties and potential applications in various fields, including organic synthesis and agrochemicals.

Typical of aromatic esters and chlorinated compounds:

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in substitution reactions. For instance, treatment with sodium methoxide can lead to the formation of ethyl 2-methoxy-4,6-dichlorobenzoate.

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,6-trichlorobenzoic acid and ethanol.

- Electrophilic Aromatic Substitution: The presence of chlorine atoms makes the benzene ring more reactive towards electrophiles. For example, nitration can occur to introduce a nitro group onto the aromatic ring.

Several methods are available for synthesizing ethyl 2,4,6-trichlorobenzoate:

- Chlorination of Ethyl Benzoate: Ethyl benzoate can be chlorinated using chlorine gas in the presence of a Lewis acid catalyst (like aluminum chloride) to introduce chlorine atoms at the desired positions on the benzene ring.

- Esterification Reaction: Another method involves the reaction between 2,4,6-trichlorobenzoic acid and ethanol in the presence of an acid catalyst to form ethyl 2,4,6-trichlorobenzoate.

- Direct Acylation: The compound may also be obtained through direct acylation of ethylene with trichloroacetyl chloride under suitable conditions.

The uniqueness of ethyl 2,4,6-trichlorobenzoate lies in its combination of three chlorine substituents on a benzoate structure which enhances its reactivity and potential applications compared to other similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

251.951163 g/mol

Monoisotopic Mass

251.951163 g/mol

Heavy Atom Count

14

General Manufacturing Information

Benzoic acid, 2,4,6-trichloro-, ethyl ester: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-20-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds